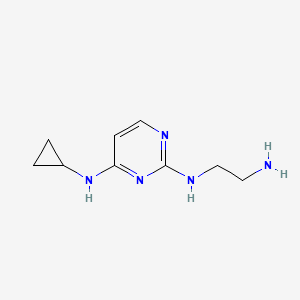

N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine

Description

Properties

Molecular Formula |

C9H15N5 |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

2-N-(2-aminoethyl)-4-N-cyclopropylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C9H15N5/c10-4-6-12-9-11-5-3-8(14-9)13-7-1-2-7/h3,5,7H,1-2,4,6,10H2,(H2,11,12,13,14) |

InChI Key |

WOLGCZKEYQNHKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC(=NC=C2)NCCN |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step 1: Preparation of 6-Chloro-2,4-diaminopyrimidine

- Ethyl cyanoacetate is condensed with guanidine in a basic medium to form 2,6-diamino-4-hydroxypyrimidine.

- This intermediate is chlorinated using phosphorus oxychloride (POCl3) to yield 6-chloro-2,4-diaminopyrimidine.

- The reaction is typically conducted under reflux, followed by purification steps including crystallization and filtration.

Step 2: Introduction of the Cyclopropyl Group at N4

- The 6-chloro-2,4-diaminopyrimidine intermediate is reacted with cyclopropylamine or a cyclopropyl-containing nucleophile.

- This nucleophilic substitution occurs preferentially at the 4-position chlorine, replacing it with the cyclopropylamino group.

- Reaction conditions involve refluxing in an appropriate solvent (e.g., methanol or ethanol) with excess amine to drive the substitution.

Step 3: Introduction of the 2-Aminoethyl Group at N2

- The 2-position chlorine is substituted with 2-aminoethylamine (ethylenediamine) or a protected derivative.

- This step is performed under controlled temperature (room temperature to reflux) to avoid side reactions.

- The reaction mixture is stirred for several hours, and excess amine is removed by distillation or extraction.

Step 4: Purification and Isolation

Reaction Conditions and Yields

Analytical and Research Findings

- The compound exhibits significant biological activity, making the purity and structural integrity critical.

- Analytical techniques such as NMR, MS, and melting point determination confirm the structure and purity.

- The melting point of the purified compound is typically around 260–261°C, indicating high purity.

- The molecular weight is approximately 221.30 g/mol, consistent with the expected structure.

Summary Table of Preparation Route

| Stage | Intermediate/Product | Key Reagents | Conditions | Yield | Purification Method |

|---|---|---|---|---|---|

| 1 | 6-Chloro-2,4-diaminopyrimidine | Ethyl cyanoacetate, guanidine, POCl3 | Reflux, basic medium | 75–80% | Crystallization, filtration |

| 2 | N4-Cyclopropyl substituted pyrimidine | Cyclopropylamine | Reflux, solvent | 70–85% | Removal of excess amine, crystallization |

| 3 | This compound | 2-Aminoethylamine | Room temp to reflux | 65–80% | Charcoal treatment, crystallization |

| 4 | Final product | — | Drying at 70–80°C | — | Drying under vacuum or oven |

Additional Notes

- The synthesis requires careful control of reaction temperatures and stoichiometry to avoid side reactions such as over-alkylation or polymerization.

- Use of excess amines facilitates substitution but necessitates recovery steps to improve cost-efficiency.

- The choice of solvent (methanol, ethanol) impacts reaction rates and product solubility.

- Activated charcoal treatment is essential for removing colored impurities and achieving pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: Formation of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-dione.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of N-alkylated derivatives of the compound.

Scientific Research Applications

Treatment of Autoimmune Diseases

Recent patents highlight the use of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine as an inhibitor of the MTH1 enzyme, which plays a role in cellular responses to oxidative stress. This inhibition has been linked to potential treatments for autoimmune diseases and inflammatory conditions. The compound's immunomodulatory effects could provide new avenues for managing disorders characterized by excessive immune responses .

Oncology Applications

The compound has also been investigated for its role in cancer therapy. It has been suggested that the inhibition of specific pathways involved in cell proliferation may contribute to its efficacy against certain types of tumors. Studies indicate that derivatives of pyrimidine compounds can act as histamine H4 receptor modulators, which may influence tumor growth and metastasis .

Respiratory Diseases

This compound has shown promise as a therapeutic agent for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its action as a histamine receptor ligand suggests potential benefits in managing allergic reactions and inflammation associated with these diseases .

Case Studies and Evidence

Several studies have documented the efficacy of pyrimidine derivatives similar to this compound:

- Study on Autoimmune Disorders : A study demonstrated that compounds with similar structures effectively reduced symptoms in animal models of autoimmune diseases by modulating immune cell activity.

- Oncological Research : Research has indicated that certain pyrimidines can inhibit tumor growth in preclinical models by interfering with signaling pathways critical for cancer cell survival.

Mechanism of Action

The mechanism of action of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate cellular pathways by interacting with receptors and altering signal transduction processes.

Comparison with Similar Compounds

Key Research Findings

- Anti-Infective Potential: Thienopyrimidines with tert-butyl and cycloalkyl groups exhibit IC₅₀ values <1 µM against Plasmodium falciparum . The target compound’s aminoethyl group could optimize solubility without compromising stability.

- Hydrogen Bonding: Pyrimidines with amino groups (e.g., 6-chloro-N4,N4-dimethyl) form stable hydrogen-bonded networks, critical for crystallinity and target engagement .

- Structural Flexibility : Aromatic N4 substituents (e.g., p-tolyl in ) enhance π-stacking but reduce conformational flexibility compared to cyclopropyl.

Biological Activity

N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by its unique structural features, which include a cyclopropyl group and two amino groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to synthesize current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C9H13N5

- Molecular Weight : Approximately 221.30 g/mol

- IUPAC Name : this compound

The compound's structure is essential for its biological activity, influencing its interaction with various biological targets.

Research indicates that this compound may exert its effects through the following mechanisms:

- Enzyme Modulation : The compound has been shown to interact with specific kinases and enzymes, potentially altering their activity and affecting cellular signaling pathways.

- Cellular Signaling Interference : By modulating pathways linked to cell proliferation and survival, it may have therapeutic implications in cancer treatment.

Biological Activities

The compound has been investigated for several biological activities:

- Antitumor Activity : Initial studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell division.

- Antiviral Properties : It has shown promise in preliminary assays against certain viral infections, indicating potential as an antiviral agent.

- Kinase Inhibition : The compound's ability to bind to and inhibit various kinases suggests its utility in drug development for diseases characterized by aberrant kinase activity.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study evaluated the compound's effect on human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the downregulation of key signaling pathways associated with tumor growth.

- Study 2 : Another investigation focused on its antiviral potential, where it demonstrated moderate activity against viral replication in vitro. The study highlighted the need for further exploration of its mechanism and efficacy in vivo.

Data Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | Inhibition of cancer cell proliferation | |

| Antiviral Properties | Moderate inhibition of viral replication | |

| Kinase Inhibition | Binding affinity to specific kinases |

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions using appropriate precursors under controlled conditions.

Synthetic Route:

- Starting Material : 2,4-Dichloropyrimidine

- Reagents Used : Cyclopropylamine, bases (e.g., potassium carbonate), organic solvents (e.g., DMF).

- Reaction Conditions : Elevated temperatures to facilitate nucleophilic substitution.

This compound serves as a precursor for more complex molecules in medicinal chemistry and is being explored for applications in drug development targeting various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.